molecular formula C20H20FN3O B5887186 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B5887186
M. Wt: 337.4 g/mol
InChI Key: KXYXFKIVQJTBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the indole class of compounds. It was first synthesized in 2012 by Pfizer as a potential pharmaceutical drug. However, it has since been used as a recreational drug due to its psychoactive effects.

Mechanism of Action

3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole acts as a potent agonist of CB1 and CB2 receptors, which are G protein-coupled receptors. When this compound binds to these receptors, it activates a signaling cascade that ultimately leads to the modulation of various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood regulation. It has also been shown to have neuroprotective effects and to modulate the immune system. However, the exact effects of this compound on the body are not fully understood, and further research is needed to fully elucidate its effects.

Advantages and Limitations for Lab Experiments

3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify, making it a useful tool for studying the endocannabinoid system. However, this compound also has several limitations, including its potential for abuse and its lack of selectivity for other receptors. It is important to use caution when handling this compound and to follow strict safety protocols.

Future Directions

There are several future directions for research on 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole, including the development of more selective agonists and antagonists for CB1 and CB2 receptors. Further research is also needed to fully elucidate the biochemical and physiological effects of this compound and to investigate its potential as a therapeutic drug. Additionally, more research is needed to understand the potential risks associated with the recreational use of this compound and other synthetic cannabinoids.

Synthesis Methods

3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole is synthesized by reacting 1-(4-fluorobenzoyl)piperazine with 1H-indole-3-carboxaldehyde in the presence of a strong base, such as potassium carbonate. The reaction is carried out in a solvent, such as acetonitrile, at an elevated temperature, typically around 100°C. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been used in scientific research to study the endocannabinoid system and its receptors. It has been shown to bind to both CB1 and CB2 receptors, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. This compound has also been used to investigate the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

(2-fluorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-18-7-3-1-6-17(18)20(25)24-11-9-23(10-12-24)14-15-13-22-19-8-4-2-5-16(15)19/h1-8,13,22H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYXFKIVQJTBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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